molecular formula C17H18N6O3 B2373189 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate CAS No. 1031201-64-5

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate

Cat. No.: B2373189
CAS No.: 1031201-64-5
M. Wt: 354.37
InChI Key: TVMWWVNEEATCKA-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . These interactions can lead to changes in the protein’s activity, potentially modulating cellular responses to stress and inflammation.

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means that the compound is likely to be well-absorbed in the body and could reach its target effectively.

Result of Action

The compound has been screened for its antibacterial, anticancer, and anti-TB activities . This suggests that its action at the molecular and cellular levels could have potential therapeutic effects against these conditions.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(tetrazol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c18-11-17(8-2-1-3-9-17)20-15(24)10-26-16(25)13-4-6-14(7-5-13)23-12-19-21-22-23/h4-7,12H,1-3,8-10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMWWVNEEATCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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